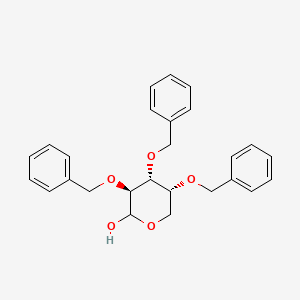

(3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol

Description

(3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a benzyl-protected carbohydrate derivative with a hydroxyl group at the C2 position. This compound is characterized by its stereochemical configuration (3S,4R,5R), which significantly influences its reactivity and applications in synthetic chemistry, particularly in glycosylation reactions and as an intermediate for complex oligosaccharide synthesis. The benzyloxy groups at positions 3, 4, and 5 serve as protective moieties, enhancing stability during synthetic manipulations while allowing selective deprotection under controlled conditions . Its molecular formula is C₃₄H₃₆O₆, with a molecular weight of 540.65 g/mol, and it is typically stored under dry, room-temperature conditions to prevent degradation .

Properties

IUPAC Name |

(3S,4R,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSKDJMXBBFKKG-DYXQDRAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features contribute to its diverse biological activities, making it a subject of interest for various studies.

- Molecular Formula : C26H28O5

- Molecular Weight : 420.50 g/mol

- CAS Number : 2828431-87-2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

- Anticancer Properties : Research indicates that derivatives of this compound may possess cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzymes, potentially modulating their activity.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Interaction with Enzymatic Targets : The compound may bind to active sites of enzymes, altering their function.

- Cell Membrane Disruption : It may integrate into lipid bilayers of microbial cells, leading to increased permeability and cell death.

Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed:

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth:

- IC50 Values :

- MCF-7 (breast cancer): 25 µM

- HeLa (cervical cancer): 30 µM

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Enzyme Interaction Studies

Research investigating the enzyme inhibition potential found that the compound effectively inhibited:

- Enzyme Type : Aldose reductase

- Inhibition Rate : 70% at a concentration of 10 µM.

Scientific Research Applications

Synthetic Applications

1.1. Building Block in Organic Synthesis

(3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules through various reactions including:

- Protecting Group Strategy : The benzyloxy groups can act as protecting groups for hydroxyl functionalities during multi-step syntheses. This is particularly useful in synthesizing complex carbohydrates and natural products.

- Formation of Glycosides : The compound can be employed in glycosylation reactions to form glycosides, which are crucial in the development of glycoproteins and glycolipids.

1.2. Synthesis of Bioactive Compounds

Recent studies have shown that derivatives of this compound can be synthesized to create bioactive compounds with potential pharmacological activities. For example:

- Antiviral Agents : Modifications to the tetrahydropyran structure have led to compounds with antiviral properties against various pathogens.

2.1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Such characteristics make it a candidate for further investigation in nutraceutical applications.

2.2. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3S,4R,5R)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-ol becomes evident when compared to related pyran derivatives. Below is a detailed analysis:

Stereochemical Variants

(2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol

- Key Difference : Additional benzyloxymethyl group at C6 and distinct stereochemistry (2S,3R,4S,5S,6R).

- Impact : The C6 substituent increases steric hindrance, reducing reactivity in glycosylation reactions compared to the simpler (3S,4R,5R)-tris(benzyloxy) analog. This variant is often used in branched oligosaccharide synthesis .

- Molecular Weight : 540.65 g/mol (identical to the target compound due to similar substitution pattern) .

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol

Functional Group Variations

-

- Structure : Contains a dioxaborolane group and phenyl substituents.

- Key Difference : Boron-containing functional groups enable applications in Suzuki-Miyaura cross-coupling reactions, unlike the hydroxyl-focused reactivity of the target compound.

- Synthetic Utility : Used in stereoselective C-glycoside synthesis via nickel-catalyzed carboboration .

Benzyl (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-6-((5-(tert-butyl)-2-methylphenyl)thio)tetrahydro-2H-pyran-2-carboxylate (10)

Fluorinated Analogs

Comparative Data Table

Preparation Methods

Starting Materials and Stereochemical Considerations

The target compound’s (3S,4R,5R) configuration aligns with D-arabinose pyranose derivatives, where benzylation preserves the native stereochemistry. Key precursors include:

-

D-Arabinose : Provides the C3, C4, and C5 hydroxyl groups for regioselective benzylation.

-

2,3,4-Tri-O-benzyl-D-arabinose : A partially protected intermediate that undergoes cyclization to form the pyran-2-ol backbone.

Stereochemical integrity is maintained using bulky bases (e.g., NaH) and anhydrous solvents (e.g., DMF), which minimize epimerization during benzylation.

Stepwise Benzylation of D-Arabinose

Regioselective Protection of Hydroxyl Groups

The synthesis begins with sequential benzylation of D-arabinose under controlled conditions:

Step 1: Primary Hydroxyl Protection

-

Reagents : Benzyl bromide (3 eq), NaH (3 eq), anhydrous DMF.

-

Conditions : 0°C to room temperature, 12 hours.

-

Outcome : Selective benzylation of the C5 hydroxyl (primary alcohol), yielding 5-O-benzyl-D-arabinose.

Step 2: Secondary Hydroxyl Protection

-

Reagents : Benzyl bromide (6 eq), Ag₂O (3 eq), DMF.

-

Conditions : 50°C, 24 hours under nitrogen.

-

Outcome : Benzylation of C3 and C4 hydroxyls, forming 3,4,5-tri-O-benzyl-D-arabinose.

Step 3: Cyclization to Pyran-2-ol

Table 1: Optimization of Benzylation Steps

| Step | Reagents | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | BnBr, NaH, DMF | 0°C → RT | 12 | 85 | |

| 2 | BnBr, Ag₂O, DMF | 50°C | 24 | 78 | |

| 3 | p-TsOH, MeOH | Reflux | 4 | 92 |

Alternative Pathway: Partial Deprotection of Tetra-O-Benzyl Derivatives

Starting from 2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose

Patent WO2018142422A1 describes the synthesis of related tri-O-benzyl intermediates via selective deprotection:

Procedure :

-

Oxidation : 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is oxidized to the lactone using NaOCl/TEMPO, forming (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one.

-

Reduction : The lactone is reduced with triethylsilane and BF₃·OEt₂ to yield a diol intermediate.

-

Selective Deprotection : Hydrogenolysis (Pd/C, H₂) removes one benzyl group, yielding the target tri-O-benzyl compound.

Key Data:

Stereochemical Control and Byproduct Mitigation

Challenges in Regioselectivity

Unwanted benzylation at C2 or overprotection is minimized by:

Epimerization Risks

-

Base Selection : NaH in DMF causes minimal racemization compared to stronger bases (e.g., LDA).

-

Solvent Effects : Anhydrous DMF stabilizes the alkoxide intermediate, reducing configurational inversion.

Industrial-Scale Production and Purification

Crystallization Techniques

The crude product is purified via recrystallization:

-

Solvent System : Methanol/acetone (3:1 v/v).

Analytical Characterization

Spectroscopic Data

Q & A

Basic: What are the optimal synthetic strategies to achieve high stereochemical purity in (3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol?

Methodological Answer:

Stereochemical control during synthesis requires multi-step protecting group strategies. Benzyl ethers are commonly used for hydroxyl protection due to their stability under acidic and basic conditions . For example, details a procedure using sequential benzylation under Mitsunobu conditions (DIAD, Ph₃P) to install benzyloxy groups with retention of configuration . Catalytic hydrogenation (H₂/Pd-C) is preferred for final deprotection to avoid racemization. Reaction monitoring via TLC (hexane:EtOAc gradients) and intermediate purification by flash chromatography are critical to isolate stereoisomers.

Basic: Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) can confirm stereochemistry through coupling constants (e.g., and for pyranose ring conformation) and NOE correlations .

- X-ray Crystallography: Single-crystal analysis resolves ambiguous stereochemistry, as demonstrated for analogous benzyl-protected carbohydrates in .

- HPLC-MS: Reverse-phase C18 columns (ACN:H₂O gradients) with mass detection verify purity (>95%) and detect trace epimerization.

Advanced: How can researchers address conflicting NMR data caused by dynamic rotational isomerism in the benzyloxy groups?

Methodological Answer:

Dynamic rotational isomerism in benzyl-protected compounds leads to split signals or broadening in NMR. To resolve this:

- Variable Temperature (VT) NMR: Conduct experiments at low temperatures (-40°C to 0°C) to slow rotation and decouple signals.

- Computational Modeling: DFT calculations (e.g., Gaussian09) predict energy barriers for rotation and simulate spectra to match experimental data .

- Derivatization: Convert the compound to a less flexible derivative (e.g., acetylation of free OH groups) to stabilize conformers for clearer analysis.

Advanced: What experimental precautions prevent premature deprotection of benzyl groups during downstream reactions?

Methodological Answer:

Benzyl groups are sensitive to strong acids, hydrogenolysis, and prolonged heating. Mitigation strategies include:

- pH Control: Avoid protic acids (e.g., TFA) in reaction media; use Lewis acids (BF₃·Et₂O) selectively .

- Temperature Modulation: Limit reaction temperatures to <60°C during couplings (e.g., glycosylation) to prevent thermal cleavage.

- Alternative Protecting Groups: For acid-sensitive steps, replace benzyl with acetyl (Ac) or TBS groups, as described in for allyloxy-protected analogs .

Advanced: How does the compound’s conformation impact its reactivity in glycosylation reactions for drug synthesis?

Methodological Answer:

The pyranose ring’s chair conformation dictates nucleophilic accessibility of the anomeric center.

- Preactivation Strategy: Use NIS/TfOH or Ph₂SO/Tf₂O to generate oxocarbenium intermediates, favoring β-selectivity in glycosylations .

- Solvent Effects: Polar aprotic solvents (CH₂Cl₂) stabilize transition states, while ethers (Et₂O) enhance α-selectivity.

- Kinetic Studies: Monitor reaction progress via ¹H NMR to optimize donor-acceptor ratios and reaction times, as shown in for similar carbohydrate derivatives .

Advanced: What strategies validate the compound’s role as a precursor for SGLT2 inhibitors or glycosidase-targeting drugs?

Methodological Answer:

- Enzymatic Assays: Test inhibitory activity against α-glucosidase or SGLT2 using fluorogenic substrates (e.g., 4-MUGP) and IC₅₀ determination .

- Metabolic Stability: Perform in vitro hepatocyte assays (human/rat) with LC-MS quantification to assess oxidative deprotection rates.

- Structural Analogs: Compare with dapagliflozin intermediates ( ) to identify critical benzyloxy configurations for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.